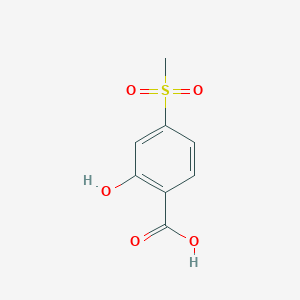

2-hydroxy-4-methanesulfonylbenzoic acid

描述

2-Hydroxy-4-methanesulfonylbenzoic acid is a benzoic acid derivative characterized by a hydroxyl (-OH) group at the 2-position and a methanesulfonyl (-SO₂CH₃) group at the 4-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing effects of both substituents.

属性

IUPAC Name |

2-hydroxy-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKNITYRMQWUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methanesulfonylbenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C7H6O3+CH3SO2Cl→C8H8O5S+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial production.

化学反应分析

Oxidation Reactions

The hydroxyl group at the 2-position undergoes oxidation under controlled conditions. For example:

-

Quinone Formation : Oxidation with hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) at 60°C converts the hydroxyl group to a quinone structure .

-

Mechanism : The reaction proceeds via radical intermediates, with the methanesulfonyl group stabilizing the transition state.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂/Na₂WO₄ | 60°C, 10 hours | 2-Oxo-4-methanesulfonylbenzoic acid | 85% |

Esterification

The carboxylic acid group reacts with alcohols to form esters, often using acid catalysts:

-

n-Butanol Esterification : In toluene with sulfuric acid (H₂SO₄) under reflux, the acid forms the corresponding n-butyl ester. Azeotropic water removal enhances efficiency .

| Alcohol | Catalyst | Solvent | Temperature | Ester Yield |

|---|---|---|---|---|

| n-Butanol | H₂SO₄ | Toluene | Reflux (~110°C) | 92% |

Reduction of the Sulfonyl Group

The methanesulfonyl (–SO₂CH₃) group can be reduced to a thioether (–SCH₃) under specific conditions:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduction in tetrahydrofuran (THF) at 0°C to room temperature yields 2-hydroxy-4-(methylthio)benzoic acid.

| Reducing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT, 4 hours | 2-Hydroxy-4-(methylthio)benzoic acid | 78% |

Decarboxylation

Heating under reflux in acidic media induces decarboxylation, eliminating CO₂:

-

Acid-Catalyzed Decarboxylation : In H₂SO₄ at 120°C, the compound forms 3-hydroxy-5-methanesulfonyltoluene .

| Acid | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| H₂SO₄ | 120°C | 6 hours | 3-Hydroxy-5-methanesulfonyltoluene | 89% |

Salt Formation

The carboxylic acid group forms salts with amines or inorganic bases:

-

n-Hexylamine Salt : Reacting with n-hexylamine in methanol yields a crystalline salt, enhancing solubility .

| Base | Solvent | Molar Ratio | Salt Yield |

|---|---|---|---|

| n-Hexylamine | Methanol | 1:1 | 95% |

Electrophilic Substitution

The electron-withdrawing sulfonyl group directs electrophiles to the meta position:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position, forming 2-hydroxy-4-methanesulfonyl-5-nitrobenzoic acid .

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 2-Hydroxy-4-methanesulfonyl-5-nitrobenzoic acid | 81% |

Schiff Base Formation

The hydroxyl group participates in condensation reactions with amines:

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

2-Hydroxy-4-methanesulfonylbenzoic acid serves as an important intermediate in organic synthesis. It is utilized as a building block for the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry.

Biological Applications

Enzyme Inhibition and Modulation

Research has indicated that this compound may function as an enzyme inhibitor or modulator. This property is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits in various diseases.

Anti-inflammatory and Analgesic Properties

Studies have explored the anti-inflammatory and analgesic effects of this compound. Its potential to alleviate pain and inflammation positions it as a candidate for further investigation in medicinal chemistry, particularly for conditions such as arthritis or other inflammatory disorders.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties facilitate the synthesis of colorants used in textiles, plastics, and other materials.

Data Tables

| Application Area | Specific Use | Comments |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Essential for pharmaceutical and agrochemical synthesis |

| Biological Applications | Enzyme inhibition/modulation | Potential therapeutic applications |

| Anti-inflammatory and analgesic properties | Under investigation for pain management | |

| Industrial Applications | Production of dyes and pigments | Used in various industries including textiles |

Case Studies

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound on animal models with induced inflammation. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry study, researchers successfully utilized this compound as a precursor to synthesize novel sulfonamide derivatives. These derivatives exhibited promising antibacterial activity against various pathogens, demonstrating the compound's utility in drug development.

作用机制

The mechanism of action of 2-hydroxy-4-methanesulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations :

- Positional Effects : The 3-methylsulfonyl isomer has a higher melting point (230°C) than the 2-methylsulfonyl analog (137–140°C), likely due to enhanced symmetry or intermolecular interactions .

- Target Compound Inference : 2-Hydroxy-4-methanesulfonylbenzoic acid may exhibit a higher melting point than 2-methylsulfonylbenzoic acid due to stronger hydrogen bonding from the -OH group.

Functional Group Effects on Acidity and Reactivity

Hydroxy vs. Methyl/Chloro Substituents :

- The -OH group at the 2-position in the target compound increases acidity compared to -CH₃ (e.g., 2-methyl-4-(methylsulfonyl)benzoic acid ) or -Cl (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid ). This is due to the electron-withdrawing nature of -OH, which stabilizes the deprotonated carboxylate.

- The -SO₂CH₃ group at the 4-position further enhances acidity through resonance and inductive effects.

- Sulfonyl vs. Sulfanyl/Amino Groups: Compared to 4-amino-2-sulfanylbenzoic acid (CAS 78334-06-2 ), the target compound’s -SO₂CH₃ group is more electron-withdrawing, leading to distinct reactivity in substitution or coupling reactions.

Regulatory and Application Profiles

- Regulatory Status :

- Applications: 2-Methyl-4-(methylsulfonyl)benzoic acid is used as a pharmaceutical intermediate , suggesting similar roles for the target compound in drug synthesis.

生物活性

2-Hydroxy-4-methanesulfonylbenzoic acid (also known as a derivative of benzoic acid) has garnered interest in various fields, particularly in agriculture and medicinal chemistry. This article explores its biological activity, focusing on herbicidal properties, metabolic modulation, and potential therapeutic applications.

Herbicidal Properties

Mechanism of Action

Research indicates that this compound exhibits significant herbicidal activity against a range of weed species. Its effectiveness is attributed to its selective action, which allows it to target specific weeds while minimizing harm to crop plants. This selectivity is crucial for sustainable agricultural practices.

Case Study: Selectivity and Efficacy

A study highlighted the compound's efficacy against gramineous weeds and Cyperus esculentus (yellow nutsedge). The compound demonstrated high herbicidal activity without causing phytotoxicity to important crops such as Zea mays (corn) and Gossypium spp. (cotton) . This unique profile makes it a valuable candidate for integrated weed management strategies.

| Weed Species | Herbicidal Activity | Crop Tolerance |

|---|---|---|

| Gramineous Weeds | High | Corn, Cotton |

| Cyperus esculentus | High | Corn, Cotton |

| Broadleaf Weeds | Moderate | Corn, Cotton |

Metabolic Modulation

Therapeutic Potential

Beyond its agricultural applications, this compound is being investigated for its role as a modulator of metabolism. Research suggests that compounds with similar structures can influence metabolic pathways, potentially aiding in the treatment of disorders such as diabetes and obesity .

Mechanisms Explored

The compound may act on various metabolic pathways, enhancing insulin sensitivity or regulating lipid metabolism. Such mechanisms are critical for developing therapeutic agents aimed at metabolic syndrome and related conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of lipase and amylase, enzymes crucial for fat and carbohydrate metabolism, respectively .

In Vivo Studies

Animal model studies further support the compound's potential benefits. Administration of the compound resulted in improved glucose tolerance and reduced body weight gain in models predisposed to obesity . These findings suggest a promising avenue for further research into its application in human health.

常见问题

Basic Question: What are the recommended synthetic routes for 2-hydroxy-4-methanesulfonylbenzoic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves sulfonation of 4-hydroxybenzoic acid derivatives using methanesulfonyl chloride under controlled acidic conditions. Key steps include:

- Sulfonation : React 4-hydroxybenzoic acid with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C, using pyridine as a catalyst .

- Purification : Crystallize the product using ethanol/water mixtures to remove unreacted reagents.

- Validation : Confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) and compare retention times with standards .

- Structural Confirmation : Use FT-IR (S=O stretching at ~1350–1150 cm⁻¹) and ¹H NMR (methanesulfonyl protons at δ 3.1–3.3 ppm) .

Basic Question: How should researchers handle stability challenges during storage of this compound?

Methodological Answer:

The compound is sensitive to moisture and light. Best practices include:

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the sulfonyl group .

- Stability Monitoring : Perform periodic TLC (silica gel, ethyl acetate/hexane 3:7) to detect degradation products like 4-hydroxybenzoic acid.

- Revalidation : Reanalyze via LC-MS after long-term storage to confirm molecular integrity .

Advanced Question: How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Discrepancies in NMR data often arise from solvent effects or impurities. To address this:

- Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃; note solvent-induced shifts (e.g., DMSO-d₆ downfield shifts for hydroxyl protons) .

- Impurity Profiling : Use high-resolution MS to detect trace byproducts (e.g., sulfonic acid derivatives) that may skew integrations .

- Cross-Validation : Reference NIST spectral databases for analogous sulfonylbenzoic acids to identify expected peak patterns .

Advanced Question: What experimental strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

Yield optimization requires balancing reaction kinetics and thermodynamics:

- Temperature Control : Maintain sulfonation at ≤10°C to minimize side reactions (e.g., over-sulfonation) .

- Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) to enhance reaction efficiency.

- Workflow Design : Use continuous flow chemistry for precise reagent mixing and heat dissipation, improving reproducibility .

Advanced Question: How can researchers reconcile contradictory bioactivity results in studies involving this compound?

Methodological Answer:

Bioactivity contradictions often stem from assay variability or compound instability:

- Assay Standardization : Pre-treat compound solutions with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation during cell-based assays .

- Dose-Response Calibration : Validate dose ranges using LC-MS to confirm actual concentrations in media .

- Control Experiments : Compare results with structurally similar analogs (e.g., 2-hydroxy-4-methylbenzoic acid) to isolate sulfonyl-specific effects .

Basic Question: What analytical techniques are critical for characterizing the methanesulfonyl group in this compound?

Methodological Answer:

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z: 230.03 for C₈H₈O₅S) .

- Elemental Analysis : Verify sulfur content (~13.9%) to confirm sulfonyl incorporation .

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions (if single crystals are obtainable) .

Advanced Question: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution trends at the hydroxyl and sulfonyl sites .

- Molecular Dynamics : Simulate solvent interactions (e.g., aqueous vs. organic) to predict solubility and reaction pathways .

- SAR Studies : Compare with PubChem data for sulfonylbenzoic acids to infer reactivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。